![molecular formula C12H12N2O3 B1436671 4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol CAS No. 1152506-99-4](/img/structure/B1436671.png)
4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol
Overview
Description
“4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol” is a chemical compound with the molecular formula C12H12N2O3 . It has a molecular weight of 232.24 . This compound is also known as OPOP.
Molecular Structure Analysis
The molecular structure of “4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol” consists of an oxadiazole ring attached to a phenol group and an oxolane ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol” include a molecular weight of 232.24 and a molecular formula of C12H12N2O3 . Other specific physical and chemical properties like boiling point and storage conditions are not provided in the retrieved data .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
- Efficient OLEDs with Low Efficiency Roll-Off : Iridium emitters with oxadiazole derivatives as ancillary ligands have shown significant potential in creating efficient OLEDs with low efficiency roll-off. These complexes enable superior performance in OLEDs, highlighting their usefulness in improving device efficiency and brightness while maintaining high efficiency at various luminance levels (Jin et al., 2014).
Anticancer Activities
- Anticancer and Antioxidant Agents : Oxadiazoles, including derivatives similar to the compound of interest, have broad-spectrum activity, including anticancer and antioxidant effects. They exhibit significant anticancer activity against various cancer cell lines, underscoring the potential of oxadiazole derivatives in cancer therapy (Ahsan et al., 2020).
Chemosensors
- Selective and Colorimetric Fluoride Chemosensors : Novel anion sensors containing phenol hydroxyl and oxadiazole groups have been developed for fluoride sensing. These sensors display color changes upon the addition of fluoride ions, demonstrating their application in environmental monitoring and analysis (Ma et al., 2013).
Antioxidant Properties
- Synthesis and Evaluation of Antioxidant Activity : New oxadiazoles bearing di-tert-butylphenol moieties have been synthesized and evaluated for their antioxidant activities. Some compounds exhibited significant free-radical scavenging ability, indicating their potential use as antioxidant agents (Shakir et al., 2014).
Electroluminescence and Photoluminescence
- Photoluminescence and Electroluminescence in OLEDs : Studies on iridium(III) complexes with oxadiazole derivatives as ligands have shown promising results in green and orange light emission. These findings are crucial for the development of OLEDs with efficient emitters, highlighting the role of oxadiazole derivatives in enhancing electroluminescent properties (Jing et al., 2017).
Mechanism of Action
Target of Action
The primary targets of compounds like “4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol” are often proteins or enzymes that play crucial roles in various biological processes. For instance, some oxadiazole derivatives have been found to have anti-infective properties, suggesting that they may target proteins or enzymes involved in bacterial or viral replication .
Mode of Action
The mode of action of such compounds typically involves binding to their target protein or enzyme, thereby modulating its activity. This can result in the inhibition or activation of the target, leading to changes in the biological process in which the target is involved .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt that pathway, leading to various downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as the compound’s solubility, stability, and permeability can affect its absorption and distribution within the body. Additionally, the compound’s metabolic stability and the rate at which it is excreted from the body can also impact its overall bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound inhibits a key enzyme in a metabolic pathway, it could lead to a decrease in the production of certain metabolites, potentially affecting cellular function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds may be more effective or stable under specific pH conditions or temperatures .
properties
IUPAC Name |
4-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-9-5-3-8(4-6-9)11-13-12(17-14-11)10-2-1-7-16-10/h3-6,10,15H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBMJPDGQWFLNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC(=NO2)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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